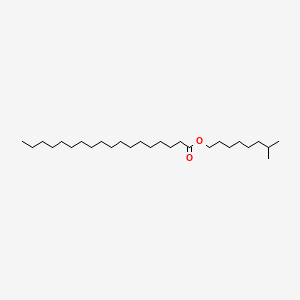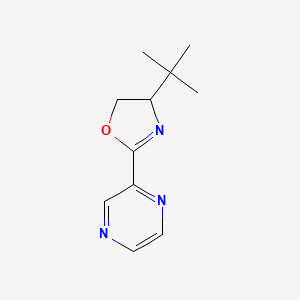
Isononyl stearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isononyl stearate is an ester derived from the reaction between isononyl alcohol and stearic acid. It is widely used in the cosmetic and personal care industry due to its excellent emollient properties, providing a smooth and non-greasy feel to the skin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isononyl stearate is synthesized through an esterification reaction between isononyl alcohol and stearic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the desired temperature, and the water formed is continuously removed. The final product is then purified through distillation to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Isononyl stearate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves breaking the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isononyl alcohol and stearic acid. Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol .
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), heat.
Transesterification: Another alcohol (e.g., methanol), acid or base catalyst (e.g., sulfuric acid or sodium methoxide), heat.
Major Products Formed
Hydrolysis: Isononyl alcohol and stearic acid.
Transesterification: A new ester and alcohol, depending on the alcohol used in the reaction.
Wissenschaftliche Forschungsanwendungen
Isononyl stearate is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study esterification and hydrolysis reactions. In biology and medicine, it is used in formulations for drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs. In the cosmetic industry, it is used as an emollient in various skincare products, providing a smooth and silky texture .
Wirkmechanismus
Isononyl stearate exerts its effects primarily through its emollient properties. When applied to the skin, it forms a thin, non-greasy layer that helps to retain moisture and improve skin texture. The ester penetrates the stratum corneum, enhancing the skin’s barrier function and providing a smooth, silky feel. Its molecular structure allows it to interact with the lipid components of the skin, improving hydration and reducing transepidermal water loss .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Isononyl isononanoate
- Ethylhexyl isononanoate
- Isostearyl isononanoate
Comparison
Isononyl stearate is unique due to its specific combination of isononyl alcohol and stearic acid, which provides a distinct balance of emollient properties and skin feel. Compared to isononyl isononanoate and ethylhexyl isononanoate, this compound offers a richer, creamier texture, making it suitable for formulations requiring a more luxurious feel. Isostearyl isononanoate, on the other hand, provides a lighter, more spreadable texture, making it ideal for products requiring quick absorption .
Eigenschaften
CAS-Nummer |
30500-51-7 |
|---|---|
Molekularformel |
C27H54O2 |
Molekulargewicht |
410.7 g/mol |
IUPAC-Name |
7-methyloctyl octadecanoate |
InChI |
InChI=1S/C27H54O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-27(28)29-25-22-19-18-20-23-26(2)3/h26H,4-25H2,1-3H3 |
InChI-Schlüssel |
XUVVLJKRLAXOKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-[2-(1-hydroxyethyl)-4-pyridinyl]-](/img/structure/B13830980.png)


![(1R,5S,8R)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13831006.png)





![1-({Cyclohexyl[(3,5-dichloro-2-hydroxyphenyl)methyl]amino}methyl)naphthalen-2-ol](/img/structure/B13831017.png)

![3-Methyl[1,2]oxazolo[4,5-b]pyrazine 7-oxide](/img/structure/B13831035.png)


